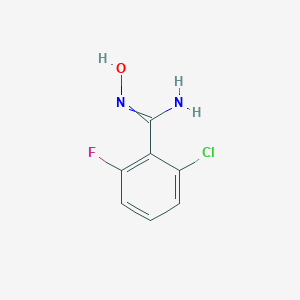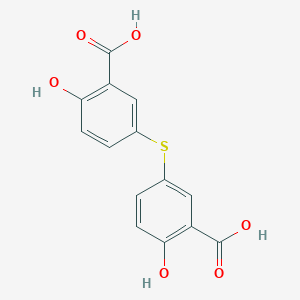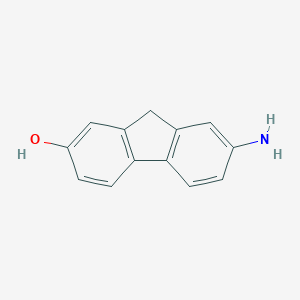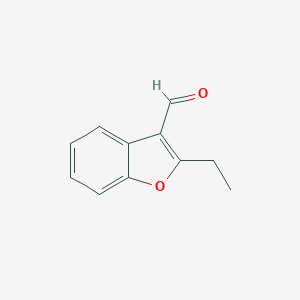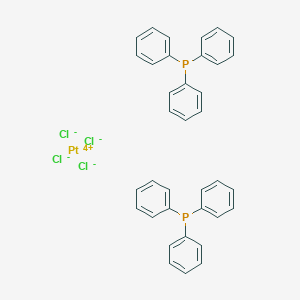
Tétrachlorure de platine(IV) ; triphénylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum(4+);triphenylphosphane;tetrachloride is a coordination compound consisting of a platinum ion in the +4 oxidation state, coordinated with triphenylphosphane and tetrachloride ligands. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Applications De Recherche Scientifique
Platinum(4+);triphenylphosphane;tetrachloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to interact with DNA and other cellular components.
Industry: Employed in the production of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with unique properties.
Mécanisme D'action
Target of Action
It is known that this compound is primarily used as a reagent for the synthesis of other platinum compounds .
Mode of Action
The cis-Bis(triphenylphosphine)platinum(II) chloride is a metal phosphine complex with the formula PtCl2[P(C6H5)3]2 . Both cis and trans isomers are known, and they are square planar about the central platinum atom . The cis isomer is the thermodynamic product due to triphenylphosphine being a strong trans effect ligand .
Biochemical Pathways
Similar compounds are generally used as catalysts for various coupling reactions .
Pharmacokinetics
It is known that the compound is a white to yellow powder , and it is slightly soluble in chloroform and toluene .
Result of Action
It is known that the complex undergoes photoisomerization .
Action Environment
The action of cis-Bis(triphenylphosphine)platinum(II) chloride can be influenced by environmental factors such as temperature and light due to its photoisomerization property . Furthermore, the presence of excess triphenylphosphine can convert the trans isomer to the cis complex .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(4+);triphenylphosphane;tetrachloride typically involves the reaction of platinum(IV) chloride with triphenylphosphane in an appropriate solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
PtCl4+2PPh3→Pt(PPh3)2Cl4
Industrial Production Methods
In industrial settings, the production of Platinum(4+);triphenylphosphane;tetrachloride may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum(4+);triphenylphosphane;tetrachloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents such as hydrogen or hydrazine.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine and oxygen.
Reduction: Reducing agents such as hydrogen gas or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve the use of other phosphane ligands or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(triphenylphosphine)platinum(0): A related compound with platinum in the zero oxidation state, used as a precursor to other platinum complexes.
Tetrakis(triphenylphosphine)palladium(0): A palladium analogue with similar coordination chemistry and applications in catalysis.
Tetrakis(triphenylphosphine)nickel(0): A nickel analogue with similar properties and uses in organic synthesis.
Uniqueness
Platinum(4+);triphenylphosphane;tetrachloride is unique due to its higher oxidation state and specific coordination environment, which impart distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile platinum complexes.
Propriétés
IUPAC Name |
platinum(4+);triphenylphosphane;tetrachloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.4ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;/h2*1-15H;4*1H;/q;;;;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUWDHXJKGZVAG-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl4P2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystals. |
Source


|
| Record name | Bis(triphenylphosphine)platinum chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12366 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10199-34-5 |
Source


|
| Record name | Bis(triphenylphosphine)palladium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B167623.png)

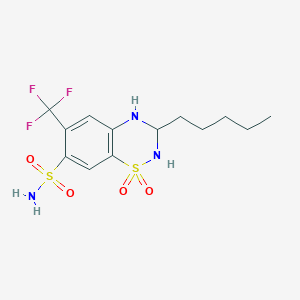
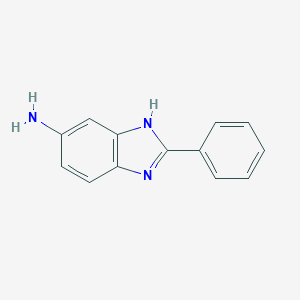


![4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane](/img/structure/B167638.png)
